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Compound Focus: Chlorpropamide

CAS No.: 94-20-2

Cat. No.: S523553

Primary Molecular Target and Mechanism of Action

The table below summarizes the core molecular target of chlorpropamide.

. . . Effect of
. Gene Protein TissuelCell Primary .
Target Protein . . Chlorpropamide
Symbol Complex Location Function -
Binding

Sulfonylurea ABCC8  SURI1/Kir6.2 Pancreatic Regulatory Inhibits KATP
Receptor 1 [1]1[2] [3112] beta-cells [3]  subunit of ATP- channel activity,
(SUR1) [1] [4] sensitive stimulating insulin

potassium (KATP)  secretion [3] [4] [2].
channels; senses

intracellular

ATP/ADP levels

[1].

Chlorpropamide binds to the SURI1 subunit of the KATP channel complex, closing the channel and
initiating a signaling cascade that leads to insulin release [3] [4] [2]. The following diagram illustrates this

core mechanism.
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Chlorpropamide binds SUR1, closing KATP channels and triggering insulin secretion.

Metabolism and Pharmacogenetics

Chlorpropamide is extensively metabolized in the liver, and genetic variations in metabolizing enzymes

significantly impact its disposition [5] [6]. The key metabolic pathways and involved enzymes are

summarized below.

Metabolic Primary CYP Kinetic Parameters (in Impact of Genetic

Pathway Isoform(s) vitro) Polymorphism

2-Hydroxylation CYP2C9 In human liver CYP2C9*3 allele: Significantly

(Major pathway) [5] (Principal) & microsomes: Km = 121.7 =+  lower nonrenal clearance and
CYP2C19 19.9 uM, Vmax = 16.1 £ higher urinary metabolic ratio
(Minor) [5] 5.0 pmol min~* mg—? vs. wild-type [5].

Other pathways
(e.g., 3-
hydroxylation) [5]

Not specified in
results

protein [5].

Not fully characterized in
results

CYP2C19 polymorphism: No
significant differences in
pharmacokinetics observed [5].

Experimental Data on Target Engagement

Research characterizing chlorpropamide’s interaction with its targets employs various experimental

approaches, with key methodologies and findings summarized below.
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Experimental

Experimental Method Key Findings
Context

Human Liver Microsome 2-hydroxylation activity described by a one-enzyme In vitro
Incubations [5] model (Km ~121.7 uM). Formation significantly metabolic

inhibited by sulfaphenazole (CYP2C9 inhibitor) but studies

not by S-mephenytoin (CYP2C19 inhibitor) [5].
Recombinant CYP Both CYP2C9 and CYP2C19 produced 2-OH- In vitro enzyme
Isoforms [5] chlorpropamide with similar intrinsic clearances (0.26  specificity

vs. 0.22 pl min—t nmol~? protein) [5].
Clinical Subjects with CYP2C91/3 genotype had 25% lower In vivo human
Pharmacogenetics [5] nonrenal clearance than CYP2C91/1 subjects. No study

pharmacokinetic differences for CYP2C19 extensive

vs. poor metabolizers [5].
Radioligand Binding Tritiated glibenclamide binds to a 140 kDa protein Target
Assays (Inferred from drug identified as SUR1, establishing the sulfonylurea identification

class) [2] receptor target [2].

Additional Molecular Interactions

Beyond its primary action on pancreatic SUR1, chlorpropamide interacts with other targets that contribute

to its clinical profile.

¢ Renal Effects in Diabetes Insipidus: Chlorpropamide is a weak inverse agonist for the V2
vasopressin renal receptor and appears to upregulate vasopressin receptors, explaining its efficacy
in cranial diabetes insipidus where partial vasopressin deficiency exists [6].

¢ Enzyme Inhibition Studies: Chlorpropamide competitively inhibits antidiuretic hormone (ADH)
binding and adenylyl cyclase stimulation in renal cell lines, with reported Ki values of 2.8 mM and
250 uM, respectively [7].

e Other Reported Interactions: Research-use studies indicate chlorpropamide inhibits Na+,K+-
ATPase and stimulates a high-affinity cyclic AMP-phosphodiesterase in liver plasma membranes,
though the clinical relevance is less clear [7].

Conclusion
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In summary, chlorpropamide's primary molecular target is the SUR1 subunit of the beta-cell KATP
channel. Its principal metabolic fate is CYP2C9-mediated 2-hydroxylation, making pharmacogenetics a
key determinant of its pharmacokinetics and safety profile. Additional interactions with vasopressin

receptors and other enzymes underlie its diverse clinical effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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